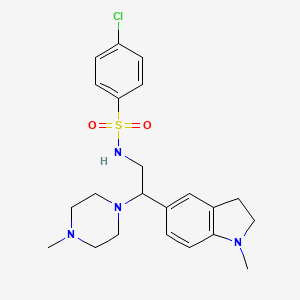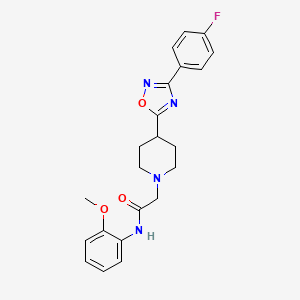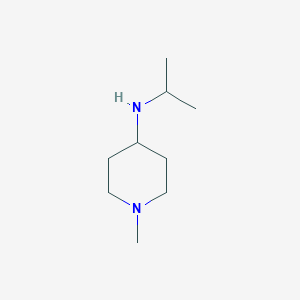
(Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to the specified benzofuran derivative involves complex reactions such as ring opening followed by ring closure reactions. For example, in the synthesis of related compounds, initial steps often involve reacting specific precursors in the presence of catalysts or under specific conditions to achieve the desired molecular framework. The synthetic strategies can vary widely depending on the target molecule's complexity and the functional groups involved (Halim & Ibrahim, 2022).
Molecular Structure Analysis
Molecular structure analysis of benzofuran derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like DFT are commonly employed to elucidate structural details. These analyses provide insights into bond lengths, angles, and overall molecular conformation, which are essential for predicting reactivity and interactions with other molecules. For instance, studies on similar compounds have utilized DFT calculations to confirm molecular stability and structural characteristics (Wang, Pan, Song, & Li, 2014).
Chemical Reactions and Properties
Benzofuran derivatives participate in a variety of chemical reactions, including nucleophilic substitutions, cyclizations, and rearrangements. These reactions are influenced by the compound's functional groups and molecular structure. For example, reactions with nucleophiles can lead to the synthesis of diverse derivatives, showcasing the compound's versatility in chemical synthesis (Goto et al., 1991).
Physical Properties Analysis
The physical properties of benzofuran derivatives, such as melting point, boiling point, solubility, and crystallinity, are determined by their molecular structure. These properties are essential for handling, storage, and application in various fields. The physical state, color, and stability under different conditions are also key characteristics of interest.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards various reagents, and photophysical properties, are crucial for understanding the behavior of benzofuran derivatives in chemical reactions and potential applications. For example, the electron-donating and electron-withdrawing groups within the molecule significantly affect its reactivity and interactions with other molecules (Nelson, Karpishin, Rettig, & Orvig, 1988).
Aplicaciones Científicas De Investigación
Metal Ion Detection
A study developed a series of fluoroionophores from diamine-salicylaldehyde derivatives, demonstrating their ability to specifically chelate metal ions like Zn^2+ in both organic and semi-aqueous solutions. The pyridine moiety in these compounds supports extra intermolecular metal-fluorophore complexation, indicating potential applications in metal ion detection and cellular metal staining using fluorescence methods W. Hong et al., 2012.
Two-Photon Excited Fluorescence
Aurone derivatives, including a compound similar in structure to the specified chemical, were synthesized to examine their single- and two-photon absorption and fluorescence properties. These compounds exhibit strong yellow-green two-photon excited fluorescence, suggesting applications in imaging and photonic devices Lin Ma et al., 2013.
Photoinduced Intramolecular Interactions
Research on 7-hydroxy-2-methylidene-2,3-dihydro-1H-inden-1-ones revealed the synthesis of isomers with bifurcated intramolecular hydrogen bonds, indicating applications in studying photoinduced intramolecular interactions and the mutual influence of molecular components M. Sigalov et al., 2017.
Electroluminescent Materials
New low-molecular-weight compounds with potential applications in organic light-emitting devices were synthesized. Their photophysical properties suggest their use in developing color electroluminescent structures for displays G. Dobrikov et al., 2011.
Multisignaling Detection of Anions
A heteroleptic iridium(III) complex synthesized for selective and sensitive detection of cyanide anions demonstrates the compound's application in multisignaling chemodosimeters, offering fast and easy detection methods Bin Lou et al., 2010.
Propiedades
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11-7-14(21)13(10-20(2)3)18-16(11)17(22)15(23-18)8-12-5-4-6-19-9-12/h4-9,21H,10H2,1-3H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBGQGOVPUDRRL-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CN=CC=C3)O2)CN(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)CN(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Chlorophenyl)-5-[1-(4-fluorophenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B2489071.png)


![(1S,4R,5R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2489076.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2489078.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2489079.png)
![(4-Bromo-2-fluorophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489082.png)

![Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2489084.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2489090.png)
![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2489092.png)